7-Methoxy-1,4-benzothiazin-3-one

Description

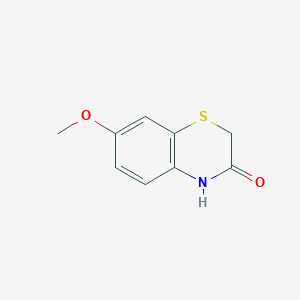

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITGVVWIRFDIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328042 |

Source

|

| Record name | 7-Methoxy-1,4-benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22726-30-3 |

Source

|

| Record name | 7-Methoxy-1,4-benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1,4-benzothiazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of 7-Methoxy-1,4-benzothiazin-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzothiazine derivatives.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the benzothiazine class. While extensive experimental data for this specific molecule is limited in publicly available literature, its core chemical properties have been identified.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | [1] |

| Molecular Weight | 195.24 g/mol | |

| Melting Point | 183-187 °C | |

| Appearance | Solid | |

| CAS Number | 22726-30-3 | |

| Purity | 97% | [2] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 196.04268 |

| [M+Na]⁺ | 218.02462 |

| [M-H]⁻ | 194.02812 |

| [M+NH₄]⁺ | 213.06922 |

| [M+K]⁺ | 233.99856 |

| [M]⁺ | 195.03485 |

| [M]⁻ | 195.03595 |

| (Data from PubChem)[1] |

Solubility: Experimental solubility data for this compound in various solvents is not readily available. However, based on the general solubility of benzothiazine derivatives, it is expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol and methanol.

Spectral Data: Specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not available in the surveyed literature. However, spectral data for a related compound, 2-Benzoyl-7-methoxy-3-phenyl-4H-1,4-benzothiazine, can provide some comparative insights[3]:

-

IR (KBr, νmax, cm⁻¹): 3400 (N-H), 1665 (>C=O), 1230, 1050 (C-O-C).

-

¹H NMR (CDCl₃) δ: 7.8-6.95 (m, Ar-H), 4.5 (s, OCH₃), 8.7 (s, N-H).

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general method for the one-pot synthesis of 7-methoxy-4H-1,4-benzothiazines can be adapted. The proposed synthesis involves the condensation and oxidative cyclization of 2-amino-5-methoxybenzenethiol with a suitable C2 synthon, such as chloroacetyl chloride, in the presence of a base.

Proposed Synthetic Scheme:

Proposed synthesis of this compound.

Detailed Methodology (Proposed):

-

Reaction Setup: To a stirred solution of 2-amino-5-methoxybenzenethiol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), a base like triethylamine (1.2 equivalents) is added at room temperature.

-

Acylation: Chloroacetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, and the stirring is continued for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate N-(2-mercapto-4-methoxyphenyl)-2-chloroacetamide undergoes in-situ intramolecular cyclization to form the 1,4-benzothiazin-3-one ring.

-

Workup and Purification: Upon completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways (Speculative)

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the broader class of 1,4-benzothiazine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] Based on these findings, we can speculate on the potential biological activities and associated signaling pathways for this compound.

Potential Anticancer Activity

Many benzothiazine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6] The proposed mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Hypothetical Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. It is plausible that this compound could exert anticancer effects by inhibiting one or more components of this pathway.

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Potential Antimicrobial Activity

Benzothiazine derivatives have also been reported to exhibit significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Hypothetical Experimental Workflow for Antimicrobial Screening:

Workflow for antimicrobial activity screening.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but limited characterization in the public domain. Based on the known biological activities of the broader benzothiazine class, this molecule represents a promising scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

-

Complete Chemical Characterization: Obtaining detailed experimental data, including NMR, IR, and comprehensive solubility profiles.

-

Biological Screening: Performing in-vitro assays to determine its cytotoxic effects against a panel of cancer cell lines and its antimicrobial activity against various pathogens.

-

Mechanism of Action Studies: If biological activity is confirmed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

This technical guide serves as a foundational document to stimulate and guide future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

CAS Number: 22726-30-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Core Compound Information

This compound is a derivative of the 1,4-benzothiazine scaffold, a class of compounds known for a wide range of biological activities.[1][2] The presence of the methoxy group at the 7-position and the carbonyl group at the 3-position of the benzothiazine ring system are key structural features that likely influence its biological profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and in the prediction of its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 22726-30-3 | |

| Molecular Formula | C₉H₉NO₂S | [3] |

| Molecular Weight | 195.24 g/mol | |

| Melting Point | 183-187 °C | |

| SMILES | COc1ccc2NC(=O)CSc2c1 | [3] |

| InChI Key | ZITGVVWIRFDIBZ-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.4 | [3] |

Synthesis

The synthesis of this compound can be achieved through a cyclization reaction involving a key intermediate, 2-amino-5-methoxybenzenethiol. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical syntheses for similar benzothiazine structures.

Step 1: Preparation of 2-amino-5-methoxybenzenethiol [4]

-

To a stirred solution of 8N potassium hydroxide, add 2-amino-6-methoxybenzothiazole.

-

Reflux the mixture overnight.

-

Cool the resulting solution and neutralize to pH 8.0 with concentrated HCl, followed by the addition of acetic acid to adjust the pH to 6.0.

-

Filter the precipitate that forms and wash with water to afford 2-amino-5-methoxybenzenethiol.

-

The product should be used immediately in the next step due to its potential instability.

Step 2: Synthesis of this compound

-

Dissolve 2-amino-5-methoxybenzenethiol (0.01 mol) in toluene (20 mL) in a round-bottom flask.

-

Cool the solution to 5–10 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise to the cooled solution with continuous stirring.[5][6]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 15 hours.

-

The precipitated product is filtered, washed with cold ethanol, and dried.

-

Recrystallization from ethanol can be performed for further purification.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is limited in the public domain, the broader class of benzothiazines has been investigated for several biological activities.

Aldosterone Synthase (CYP11B2) Inhibition

Aldosterone synthase (CYP11B2) is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final step in aldosterone synthesis.[7] Inhibition of CYP11B2 is a therapeutic strategy for managing hypertension and other cardiovascular diseases.[8][9] Given the structural features of this compound, it may act as an inhibitor of this enzyme.

| Compound | CYP11B2 IC₅₀ (nM) | Selectivity vs. CYP11B1 | Reference |

| Fadrozole | ~6 | ~6-fold | [10] |

| LCI699 (Osilodrostat) | 0.7 | 3.6-fold | [11] |

| Baxdrostat | Varies by study | High | [10] |

Potential Involvement in the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Dysregulation of this pathway is implicated in various diseases, including cancer.[14] Some small molecules can modulate this pathway, leading to therapeutic effects such as apoptosis in cancer cells. While direct evidence is lacking, the potential for this compound to interact with components of this pathway warrants investigation.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 7-methoxy-1,4-benzothiazin-3(4h)-one (C9H9NO2S) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of aldosterone synthase inhibition on aldosterone and cortisol in patients with hypertension: a phase II, randomized, double-blind, placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 7-Methoxy-1,4-benzothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 7-Methoxy-1,4-benzothiazin-3-one, a compound of interest in chemical and pharmaceutical research. The data presented is compiled from publicly available chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are essential for a wide range of applications, from analytical method development to computational modeling. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂S | [1][2] |

| Molecular Weight | 195.24 g/mol | [2] |

| Monoisotopic Mass | 195.0354 Da | [1] |

| CAS Number | 22726-30-3 | [2][3] |

Experimental Protocols

The determination of a compound's molecular weight is not typically described via an "experimental protocol" in the same manner as a synthetic or analytical procedure. Instead, it is calculated based on the molecular formula, which is determined through methods such as:

-

Mass Spectrometry: This technique measures the mass-to-charge ratio of ions to determine the exact mass of a molecule, allowing for the confirmation of its elemental composition and monoisotopic mass.

-

Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and sulfur) in a sample, which helps in establishing the empirical and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR can confirm the number of hydrogen and carbon atoms, respectively, thus validating the molecular formula.

A detailed protocol for any of these advanced analytical techniques is extensive and dependent on the specific instrumentation used. Researchers should consult standard analytical chemistry textbooks or instrument-specific manuals for comprehensive methodologies.

Data Relationship Visualization

To clarify the logical flow from chemical identity to its fundamental properties, the following diagram illustrates the relationship between the compound's name, its derived molecular formula, and the resulting molecular weight.

References

An In-depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][2] This document details the physicochemical properties, experimental protocols for synthesis and characterization, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, handling, and application in research settings.

| Property | Value | Reference |

| Melting Point | 183-187 °C (lit.) | [3] |

| Molecular Formula | C₉H₉NO₂S | [3][4][5] |

| Molecular Weight | 195.24 g/mol | [3][5] |

| CAS Number | 22726-30-3 | [3][5] |

| Appearance | Solid | [3] |

| Purity | 97% (typical) | [3][5] |

| InChI Key | ZITGVVWIRFDIBZ-UHFFFAOYSA-N | [3] |

| SMILES | COc1ccc2NC(=O)CSc2c1 | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are representative protocols for the synthesis and melting point determination of this compound.

Synthesis of this compound

The synthesis of 1,4-benzothiazine derivatives often involves the condensation and oxidative cyclization of a substituted 2-aminobenzenethiol with a compound containing an active methylene group.[6][7][8] A common approach utilizes dimethyl sulfoxide (DMSO) as both a solvent and an oxidant.

Principle: This synthesis proceeds via the formation of an intermediate enaminoketone, followed by an intramolecular nucleophilic attack and cyclization.[6][7][8]

Materials:

-

2-Amino-5-methoxybenzenethiol

-

Ethyl chloroacetate

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Sodium acetate

Procedure:

-

A solution of 2-amino-5-methoxybenzenethiol (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sodium acetate (12 mmol) is added to the solution, followed by the dropwise addition of ethyl chloroacetate (11 mmol).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is poured into ice-cold water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and then dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Melting Point Determination

Principle: The melting point is a critical physical property for the identification and purity assessment of a crystalline solid. It is determined by heating a small sample of the material and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the purified this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2. For this compound, this is expected to be in the range of 183-187 °C.[3]

Visualizations: Workflow and Potential Signaling

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-甲氧基-1,4-苯并噻嗪-3(4H)-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 7-methoxy-1,4-benzothiazin-3(4h)-one (C9H9NO2S) [pubchemlite.lcsb.uni.lu]

- 5. chemuniverse.com [chemuniverse.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Guide for Drug Development Professionals

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in drug discovery and development. The synthesis commences with the preparation of the key precursor, 2-amino-5-methoxythiophenol, followed by a two-step sequence involving N-chloroacetylation and subsequent intramolecular cyclization. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and a conceptual drug discovery workflow to aid researchers and scientists in the field.

Introduction

The 1,4-benzothiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The targeted compound, this compound, incorporates a methoxy group which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide outlines a reliable and reproducible synthetic route to this molecule, starting from readily available precursors.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-stage process, beginning with the formation of the aminothiophenol intermediate.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-methoxythiophenol

This procedure is adapted from established methods for the hydrolysis of benzothiazole derivatives.[1]

Protocol:

-

To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

Cool the reaction mixture to room temperature and neutralize to pH 8.0 by the careful addition of concentrated hydrochloric acid.

-

Further, acidify the solution to pH 6.0 with glacial acetic acid to induce precipitation.

-

Filter the resulting precipitate and wash thoroughly with water.

-

The crude 2-amino-5-methoxythiophenol is used immediately in the subsequent step due to its potential instability.

Stage 2: Synthesis of N-(2-mercapto-4-methoxyphenyl)chloroacetamide (Intermediate)

This protocol is a generalized method for the N-chloroacetylation of anilines.[2][3][4]

Protocol:

-

In a round-bottom flask, dissolve 2-amino-5-methoxythiophenol (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Stage 3: Synthesis of this compound (Final Product)

This protocol is based on general principles of intramolecular cyclization of haloacetamides.

Protocol:

-

Dissolve the crude N-(2-mercapto-4-methoxyphenyl)chloroacetamide from the previous step in a suitable solvent such as ethanol or isopropanol.

-

Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the formation of the cyclized product by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₉H₉NO₂S | 195.24 | Solid |

Table 1: Physicochemical Properties of this compound.[1][2][5][6]

| Parameter | Value |

| Melting Point | 183-187 °C |

| Purity | >97% (commercially available) |

Table 2: Physical and Purity Data of this compound.[1]

Experimental and Drug Discovery Workflow

The synthesis of novel compounds like this compound is often the first step in a larger drug discovery and development process. The following diagram illustrates a typical workflow.

Figure 2: A generalized workflow for drug discovery and development.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this compound for further investigation in drug discovery programs. The provided workflows offer a broader context for the application of such synthetic efforts within the pharmaceutical industry.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. preprints.org [preprints.org]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. PubChemLite - 7-methoxy-1,4-benzothiazin-3(4h)-one (C9H9NO2S) [pubchemlite.lcsb.uni.lu]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

Spectroscopic and Synthetic Profile of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for 7-Methoxy-1,4-benzothiazin-3-one (CAS No: 22726-30-3). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a predictive yet scientifically grounded resource. All data is presented to facilitate research and development in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.24 g/mol .[1][2] It has a reported melting point range of 183-187 °C.[1][3]

| Property | Value | Source |

| CAS Number | 22726-30-3 | [1][2] |

| Molecular Formula | C₉H₉NO₂S | [1][2] |

| Molecular Weight | 195.24 g/mol | [1][2] |

| Melting Point | 183-187 °C | [1][3] |

| Physical Form | Solid | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the methoxy group, the aromatic protons, the methylene group of the thiazine ring, and the N-H proton. The chemical shifts (δ) are predicted based on similar structures reported in the literature.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| OCH₃ | ~3.8 | s | Singlet for the methoxy group protons. |

| Ar-H | ~6.8 - 7.5 | m | Multiplet for the three aromatic protons. |

| SCH₂ | ~3.5 | s | Singlet for the methylene protons in the thiazine ring. |

| NH | ~8.5 - 10.5 | br s | Broad singlet for the amide proton, which may exchange with D₂O. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of related benzothiazinone derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Ar-C (quaternary) | ~120 - 150 |

| Ar-CH | ~110 - 130 |

| Ar-C-O | ~155 |

| OCH₃ | ~55 |

| SCH₂ | ~30 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying key functional groups. The expected absorption bands are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1660 - 1690 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak and potential fragmentation patterns are outlined below.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 195 | Molecular ion |

| [M-CO]⁺ | 167 | Loss of carbon monoxide |

| [M-CH₃]⁺ | 180 | Loss of a methyl radical from the methoxy group |

| [M-OCH₃]⁺ | 164 | Loss of a methoxy radical |

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and efficient one-pot synthesis method for 7-methoxy substituted 4H-1,4-benzothiazines has been described, which involves the condensation and oxidative cyclization of a substituted 2-aminobenzenthiol with a β-dicarbonyl compound in dimethyl sulfoxide (DMSO).[4][5] Based on this, a plausible synthetic route for this compound is outlined below.

General Synthetic Workflow

Caption: General one-pot synthesis workflow for this compound.

Experimental Procedure (Proposed)

-

Reaction Setup: To a stirred solution of 2-amino-5-methoxythiophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base (e.g., triethylamine or potassium carbonate, 1.2 equivalents) is added at room temperature under an inert atmosphere.

-

Addition of Acylating Agent: Chloroacetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

Instrumentation for Synthesis and Characterization

The synthesis and characterization of this compound would typically involve the following instrumentation:

-

Synthesis: Standard laboratory glassware, magnetic stirrers, heating mantles, and a rotary evaporator.

-

Purification: Filtration apparatus and recrystallization setup.

-

Characterization:

-

NMR: Bruker Avance or similar spectrometer (e.g., 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR).

-

IR: FTIR spectrometer (e.g., PerkinElmer or Nicolet) with KBr pellet or ATR sampling.

-

Mass Spectrometry: GC-MS or LC-MS instrument.

-

Melting Point: Digital melting point apparatus.

-

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound, aimed at supporting further research and development activities. The predictive nature of the spectroscopic data underscores the need for future experimental work to fully characterize this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Methoxy-1,4-benzothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 7-Methoxy-1,4-benzothiazin-3-one. Due to the limited availability of published experimental ¹H and ¹³C NMR data for this specific compound, this guide presents the spectral data for the closely related parent compound, 3,4-dihydro-2H-[1][2]-benzothiazin-3-one, as a foundational reference. Furthermore, a comprehensive, generalized experimental protocol for acquiring such NMR data is provided, alongside a logical workflow for the synthesis and characterization of the target molecule.

Data Presentation: NMR Spectral Data

Table 1: ¹H NMR Spectral Data of 3,4-dihydro-2H-[1][2]-benzothiazin-3-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.51 | s | 1H | NH |

| 7.30-6.92 | m | 4H | Ar-H |

| 3.43 | s | 2H | SCH₂ |

Table 2: ¹³C NMR Spectral Data of 3,4-dihydro-2H-[1][2]-benzothiazin-3-one

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 137.9 | Ar-C |

| 127.8 | Ar-C |

| 125.1 | Ar-C |

| 123.3 | Ar-C |

| 117.7 | Ar-C |

| 30.2 | SCH₂ |

Experimental Protocols

The following is a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. If not present, a small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp and symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) to ensure maximum signal-to-noise ratio.

3. ¹H NMR Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically set between 2 to 4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for the relaxation of the nuclei.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

4. ¹³C NMR Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically around 1 to 2 seconds.

-

Relaxation Delay: A delay of 2 seconds is a common starting point.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

5. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and subsequent NMR characterization of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 7-Methoxy-1,4-benzothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 7-Methoxy-1,4-benzothiazin-3-one. While a publicly available experimental spectrum for this specific molecule is not readily found in the surveyed literature, this document outlines the expected characteristic absorption bands based on its functional groups and data from closely related analogs. Furthermore, it includes a comprehensive experimental protocol for acquiring the IR spectrum of a solid sample and a logical workflow for spectral analysis.

Predicted Infrared Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a secondary amine (N-H), a cyclic amide (lactam) carbonyl group (C=O), an aromatic ring, and a methoxy ether group (C-O-C).

Based on established infrared spectroscopy principles and data from similar 1,4-benzothiazine derivatives, the predicted IR absorption bands for this compound are summarized below.[1][2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| ~3300 - 3400 | N-H Stretch | Secondary Amine / Lactam | Medium |

| ~3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| ~2950 - 2850 | C-H Stretch | Methoxy (CH₃) | Medium to Weak |

| ~1660 - 1690 | C=O Stretch | Cyclic Amide (Lactam) | Strong |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1250 - 1200 | C-O-C Stretch | Aryl Ether (asymmetric) | Strong |

| ~1050 - 1000 | C-O-C Stretch | Aryl Ether (symmetric) | Medium |

| ~850 - 800 | C-H Bend | Aromatic (out-of-plane) | Strong |

Experimental Protocol: Obtaining the IR Spectrum of a Solid Sample (KBr Pellet Method)

This protocol describes a standard procedure for preparing a solid sample for Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.[4]

1. Materials and Equipment:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Spatula

-

Pellet press with die set

-

FTIR spectrometer

-

Infrared lamp (optional, for drying)

2. Procedure:

-

Drying: Ensure both the sample and KBr are free of moisture, as water exhibits strong IR absorption bands that can interfere with the spectrum. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar and continue to grind the mixture for several minutes until it is a homogenous, fine powder. The goal is to reduce particle size to minimize light scattering.

-

Pellet Formation: Transfer the powder mixture to the die of the pellet press. Distribute the powder evenly.

-

Pressing: Place the die in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.

Caption: Workflow for Infrared Spectrum Analysis.

Biological Context and Signaling Pathways

Derivatives of 1,4-benzothiazine are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and calcium antagonist properties.[5][6] The structural similarity of 1,4-benzothiazines to phenothiazines, a class of antipsychotic drugs, suggests potential interactions with various biological targets.[6] However, specific signaling pathways directly modulated by this compound have not been detailed in the reviewed literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling cascades. Potential areas of investigation could include its role as a calcium channel blocker or its interaction with enzymes involved in inflammatory pathways.

The following diagram illustrates a generalized synthesis pathway for 1,4-benzothiazine derivatives, which is a crucial first step in any investigation of their biological activity.

Caption: General Synthesis of 1,4-Benzothiazin-3-ones.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-Methoxy-1,4-benzothiazin-3-one. It includes key physicochemical properties, a detailed, generalized experimental protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a theoretical examination of its fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quantification of this and similar small molecules.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented in Table 1. This data is essential for the initial setup of mass spectrometry parameters and for the interpretation of resulting data.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂S | [1][2] |

| Molecular Weight | 195.24 g/mol | [1][2] |

| Monoisotopic Mass | 195.0354 Da | [3] |

| CAS Number | 22726-30-3 | [1][2] |

| Form | Solid | [1] |

| Melting Point | 183-187 °C | [1] |

Predicted Mass Spectrometry Data

In the absence of specific experimental data for this compound, the following table presents the predicted mass-to-charge ratios (m/z) for various adducts that may be observed during electrospray ionization (ESI) mass spectrometry. These predictions are based on computational models and are useful for the initial identification of the compound in a mass spectrum.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.04268 |

| [M+Na]⁺ | 218.02462 |

| [M+NH₄]⁺ | 213.06922 |

| [M+K]⁺ | 233.99856 |

| [M-H]⁻ | 194.02812 |

Theoretical Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is predicted to occur at several key locations within its structure. The following is a proposed fragmentation pathway based on the known fragmentation patterns of amides, ethers, and aromatic compounds.[4][5][6][7]

The most probable initial fragmentation event is the cleavage of the amide bond (N-CO), a common fragmentation pathway for amides.[4][5] This would result in the loss of the amine or lactam moiety and the formation of a stable aryl acylium cation. Additionally, fragmentation of the methoxy group is expected, likely through the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). The aromatic ring itself is relatively stable but can undergo fragmentation, particularly with higher collision energies.

A proposed fragmentation pathway is illustrated below:

References

- 1. 7-Methoxy-1,4-benzothiazin-3(4H)-one 97 22726-30-3 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. PubChemLite - 7-methoxy-1,4-benzothiazin-3(4h)-one (C9H9NO2S) [pubchemlite.lcsb.uni.lu]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. studylib.net [studylib.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of 7-Methoxy-1,4-benzothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,4-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazine class. Molecules within this structural family have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antibacterial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of specific experimental data for this particular compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | [3] |

| Molecular Weight | 195.24 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 183-187 °C | [3] |

| Boiling Point (Predicted) | 395.7 ± 42.0 °C | |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | |

| XlogP (Predicted) | 1.4 | |

| pKa | Not Experimentally Determined | |

| Solubility | Not Experimentally Determined | |

| CAS Number | 22726-30-3 |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a one-pot reaction involving the condensation and oxidative cyclization of a substituted 2-aminobenzenthiol with a β-diketone in the presence of dimethyl sulfoxide (DMSO).[4] This approach is outlined below.

Workflow for the Synthesis of this compound

Caption: One-pot synthesis of this compound.

Detailed Methodology:

-

To a stirred suspension of a suitable β-diketone (e.g., acetylacetone, 0.01 mole) in dimethyl sulfoxide (DMSO, 6 mL), add 2-amino-5-methoxythiophenol (0.01 mole).

-

Heat the reaction mixture with stirring. The reaction is believed to proceed through the formation of an enaminoketone intermediate.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the product.

-

Filter the solid product, wash it with water, and then with a 50% ethanol solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

Determination of Physicochemical Properties

The following are standard experimental protocols that can be employed to determine the solubility, pKa, and logP of this compound.

Workflow for Physicochemical Property Determination

Caption: Standard workflows for determining key physicochemical properties.

1. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

-

Materials: this compound powder, selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO), vials with screw caps, orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent in a vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

2. pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of this compound.

-

Materials: this compound, co-solvent if necessary (e.g., methanol or DMSO), standardized solutions of HCl and NaOH, a calibrated pH meter with an electrode, and a magnetic stirrer.

-

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent system (e.g., water with a minimal amount of co-solvent to ensure solubility).

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized acid or base, recording the pH value after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

3. LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

-

Objective: To determine the partition coefficient (logP) of this compound.

-

Materials: this compound, HPLC system with a reverse-phase column (e.g., C18), mobile phase (a mixture of an organic solvent like acetonitrile or methanol and water/buffer), and a set of standard compounds with known logP values.

-

Procedure:

-

Determine the retention time of the compound on the RP-HPLC column using a series of isocratic mobile phases with varying organic solvent concentrations.

-

Calculate the capacity factor (k) for each mobile phase composition.

-

Extrapolate the linear relationship between the logarithm of the capacity factor (log k) and the percentage of the organic solvent to obtain the log k value at 100% aqueous phase (log k_w).

-

Establish a calibration curve by plotting the known logP values of standard compounds against their determined log k_w values.

-

Use the calibration curve and the log k_w value of this compound to determine its logP.

-

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, the broader class of benzothiazines has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2]

A plausible mechanism of action, particularly for the anti-inflammatory effects of benzothiazine derivatives, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[5] The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Inhibition of the COX-2 pathway as a potential anti-inflammatory mechanism.

This proposed pathway illustrates that an inflammatory stimulus can lead to the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Cyclooxygenase-2 (COX-2) then metabolizes arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound, like other benzothiazine derivatives, may exert its anti-inflammatory effects by inhibiting the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins and mitigating the inflammatory response. Further experimental validation is required to confirm this specific mechanism for this compound.

Conclusion

This compound is a compound of interest within the medicinally relevant benzothiazine class. This guide has provided a summary of its known physicochemical properties, detailed experimental protocols for further characterization, and a plausible synthetic route. While specific biological data is currently lacking, the established activities of related compounds suggest that this compound holds potential for further investigation as a therapeutic agent, particularly in the context of inflammatory diseases. The provided frameworks for experimental determination of its properties and the hypothesized mechanism of action offer a solid foundation for future research and development efforts.

References

An In-depth Technical Guide to the Solubility of 7-Methoxy-1,4-benzothiazin-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound of interest in pharmaceutical research. Due to its structural similarity to other biologically active benzothiazine derivatives, understanding its solubility is crucial for advancing research in drug discovery and development. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow of this methodology.

Physicochemical Properties

-

Molecular Formula: C₉H₉NO₂S

-

Molecular Weight: 195.24 g/mol

-

CAS Number: 22726-30-3

-

Appearance: White to orange to green powder or crystal

-

Melting Point: 183-187 °C

Solubility Profile

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative assessments and data on related compounds provide valuable insights into its general solubility behavior. The compound is noted to be soluble in methanol.[1] Generally, benzothiazine derivatives exhibit low solubility in aqueous solutions and higher solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

Note: Further experimental studies are required to establish quantitative solubility data in a broader range of organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is suitable for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, chloroform, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with a constant, controlled temperature.

-

Shake the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated, this guide provides the foundational knowledge based on available qualitative information and established experimental protocols. The detailed shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, a critical step for its advancement in preclinical and pharmaceutical development. The generation of comprehensive solubility data will be invaluable for formulation design, bioavailability studies, and the overall progression of this compound as a potential therapeutic agent.

References

The Pharmacological Potential of 7-Methoxy-1,4-benzothiazin-3-one: A Technical Overview of Predicted Biological Activities

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted biological activities of 7-Methoxy-1,4-benzothiazin-3-one, a heterocyclic compound belonging to the 1,4-benzothiazine class. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from studies on structurally related 1,4-benzothiazin-3-one derivatives to forecast its potential pharmacological profile. This paper is intended for researchers, scientists, and professionals in drug development, offering a foundation for future in-vitro and in-vivo investigations.

The 1,4-benzothiazine scaffold is a recognized pharmacophore, with various derivatives exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a methoxy group at the 7th position of the benzothiazine ring is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Predicted Biological Activities and Supporting Data

Based on the analysis of analogous compounds, this compound is predicted to exhibit several key biological activities. The following sections detail these potential activities, supported by quantitative data from studies on related 1,4-benzothiazin-3-one derivatives.

Antimicrobial Activity

Derivatives of the 1,4-benzothiazine class have demonstrated notable activity against a range of microbial pathogens.[1] For instance, certain benzothiazinone analogues have shown potent efficacy against Mycobacterium tuberculosis. While a study on 8-nitrobenzothiazinones highlighted a 7-methoxy isomer of a 1,3-benzothiazin-4-one derivative with a Minimum Inhibitory Concentration (MIC) of 0.2 μM against M. tuberculosis, this underscores the potential of methoxy-substituted benzothiazinones as antimycobacterial agents.[3] Furthermore, studies on other 1,4-benzothiazine derivatives have reported activity against various Gram-positive bacteria.[4]

Table 1: Antimicrobial Activity of Selected Benzothiazine Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| 8-Nitro-1,3-benzothiazin-4-one derivative (7-methoxy isomer) | Mycobacterium tuberculosis | MIC | 0.2 µM | [3] |

| 1,2-Benzothiazine derivatives | Bacillus subtilis | MIC | 25-600 µg/mL | [4] |

| 1,2-Benzothiazine derivatives | Staphylococcus aureus | MIC | 25-600 µg/mL | [4] |

| Pyrazolo-1,2-benzothiazine acetamides | Staphylococcus aureus (ATCC BAA-44) | MIC₉₀ | 8.0 µg/mL | [5] |

Anticancer Activity

The 1,4-benzothiazine core is a constituent of molecules investigated for their anticancer properties.[6][7] Studies on substituted 1,4-benzothiazines have indicated potential anti-lung cancer activity. For example, propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][8]thiazine-2-carboxylate was identified as an active compound against the A-549 lung cancer cell line.[6][7] While specific data for this compound is unavailable, the general anticancer potential of the scaffold suggests this as a promising area for investigation. Research on other methoxy-containing heterocyclic compounds, such as 7-methoxyisoflavanone, has also demonstrated potential anticancer effects.[9]

Table 2: Anticancer Activity of Selected Benzothiazine and Related Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][8]thiazine-2-carboxylate | A-549 (Lung Cancer) | Cell Viability Assay | Active | [6][7] |

| 7-Methoxyisoflavanone | HL-60 | Anticancer Activity | Potential Activity | [9] |

| 1,3,4-Thiadiazole with 3-methoxyphenyl substituent | MCF-7 (Breast Cancer) | DNA Biosynthesis Inhibition | 70% ± 3 at 100 µM | [10] |

| Benzothiazole aniline derivatives (L1, L1Pt) | Liver and Colon Cancer Cells | Cytotoxicity (IC₅₀) | Effective | [11] |

Acetylcholinesterase Inhibition

Certain benzothiazin-4-one derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[12][13] One study reported a benzothiazinone derivative with an IC₅₀ of 8.48 μM for AChE inhibition in the rat cortex.[12][13] This suggests that the broader benzothiazine class, including this compound, could be explored for its potential in neurodegenerative disorders.

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Benzothiazin-4-one Derivatives

| Compound | Target | Tissue | Activity Metric | Value | Reference |

| Benzothiazinone 5Bd | Acetylcholinesterase | Rat Cortex | IC₅₀ | 8.48 µM | [12][13] |

| Benzothiazinone 5Bd | Acetylcholinesterase | Rat Hippocampus | IC₅₀ | 39.80 µM | [12][13] |

| 2H-Benzo[b][5][8]thiazin-3(4H)-one derivative (3j) | Acetylcholinesterase | In vitro | IC₅₀ | 0.025 µM | [14] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate the design of future studies on this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A-549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

-

Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel or other sources) and the substrate acetylthiocholine iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: The reaction mixture in a cuvette contains the buffer, the test compound at various concentrations, and the enzyme solution.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate ATCI and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited control reaction. The IC₅₀ value is determined from the dose-response curve.[12][13]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound.

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Caption: A hypothetical signaling pathway illustrating the mechanism of action of a bioactive compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, a comprehensive analysis of its structural analogs strongly suggests a high potential for pharmacological relevance. The 1,4-benzothiazin-3-one core is a versatile scaffold that has given rise to compounds with significant antimicrobial, anticancer, and neuroprotective-related activities. The presence of a 7-methoxy group is likely to influence the potency and selectivity of these effects. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to initiate and advance research into this promising compound, ultimately paving the way for the development of novel therapeutic agents. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 6. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Emergence of Benzothiazinones: A New Paradigm in the Fight Against Tuberculosis

An In-depth Technical Guide on the History, Discovery, and Core Attributes of Benzothiazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has necessitated the discovery of novel therapeutics with new mechanisms of action. Among the most promising developments in recent decades is the emergence of benzothiazinones (BTZs), a class of potent nitroaromatic compounds that have demonstrated remarkable efficacy against both drug-susceptible and resistant forms of TB. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and key experimental data related to benzothiazinone compounds, with a focus on the lead candidates BTZ043 and macozinone (PBTZ169).

A Historical Overview: The Genesis of a New Antitubercular Agent

The journey of benzothiazinones from initial synthesis to clinical evaluation represents a significant advancement in TB drug discovery. The initial discovery can be traced back to the screening of a series of sulfur-containing heterocycles for antibacterial and antifungal activity.[1] Among these, the nitrobenzothiazinone scaffold showed exceptional potency and specificity against mycobacteria.[1]

A pivotal moment in the development of BTZs was the identification of their novel mechanism of action. In 2009, a collaborative effort led by researchers at the Ecole Polytechnique Fédérale de Lausanne (EPFL) and other institutions identified the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as the primary target of BTZs.[1][2] This discovery was a landmark, as it unveiled a previously unexploited vulnerability in the mycobacterial cell wall synthesis pathway.

The initial lead compound, BTZ043, exhibited nanomolar activity against M. tuberculosis and demonstrated efficacy in preclinical models.[1] Subsequent medicinal chemistry efforts focused on optimizing the BTZ scaffold, leading to the development of PBTZ169, later named macozinone.[3] Macozinone offered several advantages over BTZ043, including a simpler chemical synthesis due to the absence of a chiral center, a lower cost of production, and improved pharmacodynamic properties.[3] Both BTZ043 and macozinone have since progressed into clinical trials, heralding a new era in the treatment of tuberculosis.[4][5]

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Benzothiazinones are pro-drugs that are activated within the mycobacterium.[6] Their mechanism of action is centered on the irreversible inhibition of DprE1, a flavoenzyme essential for the biosynthesis of key components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan.[1][2]

The activation and inhibition process can be summarized as follows:

-

Enzymatic Reduction: The nitro group of the benzothiazinone is reduced to a reactive nitroso species by the reduced flavin cofactor (FADH2) within the active site of DprE1.[6]

-

Covalent Adduct Formation: The electrophilic nitroso intermediate then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387) in the active site of DprE1.[6]

-

Inhibition of Arabinan Synthesis: This irreversible covalent modification inactivates the enzyme, blocking the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1][2] DPA is the sole donor of arabinose for the synthesis of arabinans.

-

Cell Lysis: The disruption of arabinan synthesis compromises the structural integrity of the mycobacterial cell wall, leading to cell lysis and bacterial death.[1][2]

Quantitative Data Summary